N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide is a chemical compound with the molecular formula and a molecular weight of approximately 276.336 g/mol. This compound is classified as an oxalamide, which is characterized by the presence of an oxalamide functional group that is connected to a phenethyl group and a tetrahydrofuran moiety. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide typically involves several key steps:
The molecular structure of N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide can be represented using various chemical notation systems:
C1CC(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2
ORULBBMHOUUFSI-UHFFFAOYSA-N
The compound's structure includes a tetrahydrofuran ring, which contributes to its spatial configuration and potential interactions with biological targets. The presence of both amide and ether functionalities suggests possible hydrogen bonding capabilities, influencing its solubility and reactivity.
N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide can participate in various chemical reactions:
Common reagents for these reactions include strong acids or bases for hydrolysis, as well as oxidizing agents like potassium permanganate for oxidation reactions. The specific conditions (temperature, solvent) will significantly influence the reaction pathways and product distributions.
N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide typically exhibits:
Key chemical properties include:
N-Phenethyl-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide has potential applications in several scientific domains:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3